N-(4-イミダゾール-1-イルスルホニルフェニル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

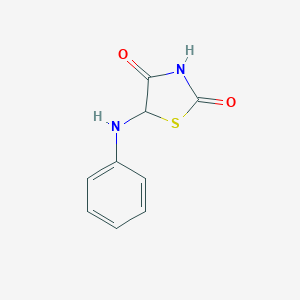

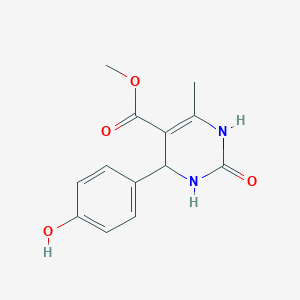

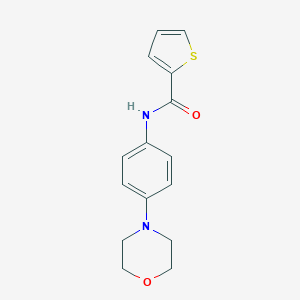

“N-(4-imidazol-1-ylsulfonylphenyl)acetamide” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

There are several methods used for the synthesis of imidazole-containing compounds . For instance, imidazole was first synthesized by Heinrich Debus in 1858 using glyoxal and formaldehyde in ammonia . This synthesis, while producing relatively low yields, is still used for creating C-substituted imidazoles .Molecular Structure Analysis

Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .Chemical Reactions Analysis

Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a polar and ionizable aromatic compound, which improves pharmacokinetic characteristics of lead molecules and thus is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .作用機序

N-(4-imidazol-1-ylsulfonylphenyl)acetamide inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.

Biochemical and Physiological Effects:

N-(4-imidazol-1-ylsulfonylphenyl)acetamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. N-(4-imidazol-1-ylsulfonylphenyl)acetamide has also been shown to have anticonvulsant effects, which can be beneficial in the treatment of epilepsy. In addition, N-(4-imidazol-1-ylsulfonylphenyl)acetamide has been shown to have anticancer effects, possibly due to its ability to inhibit the growth of tumor cells.

実験室実験の利点と制限

One of the main advantages of using N-(4-imidazol-1-ylsulfonylphenyl)acetamide in lab experiments is its high potency as a carbonic anhydrase inhibitor. This allows for the use of lower concentrations of the compound in experiments, reducing the risk of side effects. However, one limitation of using N-(4-imidazol-1-ylsulfonylphenyl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the high cost of N-(4-imidazol-1-ylsulfonylphenyl)acetamide may limit its use in some research settings.

将来の方向性

There are several future directions for research on N-(4-imidazol-1-ylsulfonylphenyl)acetamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the development of new derivatives of N-(4-imidazol-1-ylsulfonylphenyl)acetamide that may have improved potency or solubility. In addition, further research is needed to explore the potential therapeutic applications of N-(4-imidazol-1-ylsulfonylphenyl)acetamide in various diseases, including glaucoma, epilepsy, and cancer. Finally, research is needed to explore the potential side effects of N-(4-imidazol-1-ylsulfonylphenyl)acetamide and to develop strategies to minimize these side effects.

合成法

The synthesis of N-(4-imidazol-1-ylsulfonylphenyl)acetamide involves the reaction of 4-(imidazol-1-ylsulfonyl)aniline with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified by column chromatography to obtain pure N-(4-imidazol-1-ylsulfonylphenyl)acetamide. The yield of this synthesis method is typically high, and the purity of the final product is also high.

科学的研究の応用

薬理学的研究

イミダゾール誘導体は、その薬理学的特性のために頻繁に研究されています。 “N-(4-イミダゾール-1-イルスルホニルフェニル)アセトアミド”と類似の化合物は、鎮痛作用や抗菌剤および抗がん剤としての可能性について調査されています .

機能性分子の合成

イミダゾールは、医薬品や材料科学など、さまざまな日常的な用途で使用される機能性分子の合成における主要な構成要素として機能します .

生物学的応用

イミダゾール誘導体と同様の中核構造を共有するイミダゾリウム塩は、抗腫瘍、抗菌、抗酸化、バイオエンジニアリングの用途において生物系に適用されてきました .

分子モデリング

イミダゾール誘導体の構造的特性により、分子レベルでの相互作用を理解するために、分子モデリング研究で使用することができます。これは、創薬やその他の科学研究に役立ちます .

バイオエンジニアリング

イミダゾール誘導体の化学的特性は、新しいバイオマテリアルや生体触媒の開発など、バイオエンジニアリングの用途で利用できます .

抗酸化研究

特性

IUPAC Name |

N-(4-imidazol-1-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-9(15)13-10-2-4-11(5-3-10)18(16,17)14-7-6-12-8-14/h2-8H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGOVLFKOSBEJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B368768.png)

![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368804.png)

![2-{3-Methyl[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368808.png)

![5-[(3-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B368816.png)